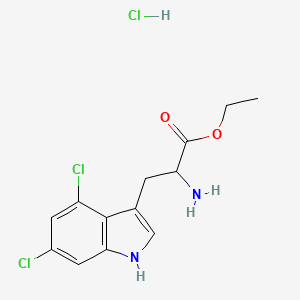

Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is primarily used in research settings and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Amino Acid Derivatization: The chlorinated indole is reacted with ethyl 2-amino-3-bromopropanoate under basic conditions to form the desired product.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group (if present) can be achieved using hydrogenation or metal hydrides.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Ammonia, primary amines, thiols.

Major Products

Oxidation: Formation of indole-2,3-dione derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride has several applications in scientific research:

Medicinal Chemistry: Used as a precursor for the synthesis of potential therapeutic agents.

Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

Chemical Biology: Utilized in the study of indole-based biochemical pathways.

Pharmacology: Explored for its potential pharmacological activities, including anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The indole core is known to interact with various enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride: Similar structure but lacks the chlorine substituents.

L-Tryptophan Ethyl Ester Hydrochloride: Similar amino acid derivative but with a different substitution pattern.

Uniqueness

Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride is unique due to the presence of chlorine atoms at the 4 and 6 positions of the indole ring. This substitution pattern can significantly influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .

Biological Activity

Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

- Molecular Formula : C13H14Cl2N2O2

- Molecular Weight : Approximately 300.19 g/mol

- Functional Groups : Ethyl ester, amino group, dichlorinated indole moiety

Biological Activities

This compound exhibits a variety of biological activities, which can be summarized as follows:

-

Anticancer Activity :

- The compound has shown promising results in inhibiting cancer cell growth. For instance, it has been tested against various cancer cell lines with notable efficacy.

- A study demonstrated that similar compounds with a dichloro substituent exhibited significant cytotoxicity against cancer cells, suggesting that the presence of chlorine atoms enhances the anticancer properties through increased lipophilicity and electrophilicity, facilitating better interaction with cellular targets .

- Antimicrobial Properties :

-

Neuroprotective Effects :

- There is emerging evidence suggesting potential neuroprotective effects associated with indole derivatives. The amino group in the structure may contribute to neuroprotection by modulating neurotransmitter systems.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Indole Derivative : Starting from a suitable indole precursor, chlorination reactions are performed to introduce the dichloro substituents.

- Esterification : The amino acid derivative is then reacted with an ethyl ester to form the final product.

- Purification : Various purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Comparative Analysis of Related Compounds

The following table summarizes some structurally related compounds and their associated biological activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 2-amino-3-(1H-indol-3-yl)propanoate | C13H14N2O2 | Anticancer |

| 2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid | C12H14N2O2 | Neuroprotective |

| (R)-2-Amino-3-(5-methylindol-3-yl)propanoic acid | C12H14N2O2 | Antimicrobial |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Anticancer Studies :

- In vitro assays indicated that this compound significantly reduced cell viability in various cancer cell lines (e.g., Caco-2 and A549), demonstrating its potential as an anticancer agent .

- Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, enhancing its cytotoxic effects .

- Antimicrobial Efficacy :

Properties

Molecular Formula |

C13H15Cl3N2O2 |

|---|---|

Molecular Weight |

337.6 g/mol |

IUPAC Name |

ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C13H14Cl2N2O2.ClH/c1-2-19-13(18)10(16)3-7-6-17-11-5-8(14)4-9(15)12(7)11;/h4-6,10,17H,2-3,16H2,1H3;1H |

InChI Key |

VWTHSCYKQKVFSA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=C1C(=CC(=C2)Cl)Cl)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.